molecular formula C20H25NO4S2 B2755645 (Z)-propyl 6-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoate CAS No. 300378-30-7

(Z)-propyl 6-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoate

Cat. No.: B2755645
CAS No.: 300378-30-7
M. Wt: 407.54
InChI Key: MBVVJVCTYPFSLS-VKAVYKQESA-N
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Description

This compound belongs to the thiazolidinone class, characterized by a 4-methoxybenzylidene substituent at the 5-position and a propyl hexanoate chain at the 3-position of the heterocyclic core. The Z-configuration of the benzylidene double bond is critical for its stereoelectronic properties, influencing interactions with biological targets. Thiazolidinones are widely studied for their antimicrobial, anticancer, and enzyme-inhibitory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-propyl 6-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoate typically involves the following steps:

    Formation of the Thiazolidinone Ring: The thiazolidinone ring can be synthesized by reacting a thioamide with an α-haloketone under basic conditions. This cyclization reaction forms the core thiazolidinone structure.

    Introduction of the Methoxybenzylidene Group: The methoxybenzylidene moiety is introduced via a condensation reaction between the thiazolidinone and 4-methoxybenzaldehyde. This step often requires a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.

    Esterification: The final step involves the esterification of the carboxylic acid group with propanol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid to form the propyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst concentration, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxothiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group in the thiazolidinone ring can yield corresponding alcohols.

    Substitution: The methoxy group on the benzylidene moiety can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzylidene derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

  • Antimicrobial Activity :
    • The thiazolidinone ring in the compound structure contributes to its antimicrobial properties. Studies have shown that derivatives of thiazolidinones exhibit significant activity against various bacterial strains, including those resistant to conventional antibiotics .
  • Antioxidant Properties :
    • Research indicates that compounds with thioxothiazolidin structures demonstrate notable antioxidant effects, which can mitigate oxidative stress in biological systems. This property is crucial for developing treatments for diseases related to oxidative damage, such as neurodegenerative disorders .
  • Anti-inflammatory Effects :
    • The compound has been evaluated for its anti-inflammatory properties, particularly in models of acute inflammation. It has shown efficacy in reducing leukocyte recruitment and vascular injury in animal models, suggesting potential applications in treating inflammatory diseases .

Pharmacological Applications

  • Cancer Therapy :
    • Preliminary studies indicate that (Z)-propyl 6-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoate may possess anticancer properties. It has been tested in vitro against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation for use in cancer therapy .
  • Cardiovascular Health :
    • The compound's ability to reduce neointimal thickening following vascular injury suggests potential applications in cardiovascular medicine, particularly for preventing restenosis after angioplasty procedures .
  • Neuroprotective Effects :
    • Due to its antioxidant properties, this compound may be beneficial in neuroprotection strategies against conditions such as Alzheimer's disease and other forms of dementia. Studies are ongoing to explore its mechanisms of action in neuronal cell models .

Case Studies

StudyObjectiveFindings
Evaluate antimicrobial activityShowed significant inhibition of bacterial growth against resistant strains.
Assess anti-inflammatory effectsReduced leukocyte recruitment and improved outcomes in acute inflammation models.
Investigate anticancer propertiesDemonstrated cytotoxicity in several cancer cell lines, indicating potential for further development.

Mechanism of Action

The mechanism of action of (Z)-propyl 6-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoate involves its interaction with various molecular targets. The thiazolidinone ring can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways. Additionally, the compound can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Compound Name Substituent on Benzylidene Ester Group Biological Activity/Data Source
(Z)-Propyl 6-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoate (Target) 4-methoxy Propyl Under investigation (structural focus) N/A
Methyl 6-(5-(4-ethylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoate 4-ethyl Methyl IC50 ~100,000 nM (Plasmodium fabI)
(Z)-Ethyl 6-(5-(4-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoate 4-chloro Ethyl Commercial availability; no activity data
Ethyl 3-[5-[(4-(fluoroanilino)methylene]-4-oxo-2-thioxothiazolidin-3-yl]propanoate 4-fluoroanilino Ethyl Antifungal (active vs. Candida spp.)
(S,Z)-2-(5-((5-substituted-phenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanoate Furan-phenyl Variable Synthetic intermediate; no reported data

Substituent Effects on Activity

  • Methoxy vs. Ethyl (): Replacing the 4-methoxy group with 4-ethyl in the benzylidene moiety results in a 100,000 nM IC50 against Plasmodium fabI, indicating low potency. The methoxy group’s electron-donating nature may enhance target binding compared to ethyl’s hydrophobic bulk .
  • However, its commercial availability suggests utility in structure-activity relationship (SAR) studies .
  • Fluoroanilino Group (): The fluorinated anilino derivative exhibits notable antifungal activity, attributed to fluorine’s metabolic stability enhancement. This contrasts with the target compound’s methoxy group, which may prioritize different target interactions .

Ester Chain Modifications

  • Hexanoate vs. Propanoate (): The target compound’s hexanoate chain increases lipophilicity compared to the propanoate chain in the antifungal hit compound. This may improve membrane permeability but could reduce solubility, necessitating optimization for pharmacokinetics .
  • Ethyl esters () balance lipophilicity and metabolic stability, commonly used in prodrug design .

Biological Activity

(Z)-propyl 6-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoate, a thiazolidinone derivative, has garnered attention for its diverse biological activities. This compound is characterized by its unique structural features, which include a thiazolidinone core and a methoxybenzylidene substituent. The following sections detail its biological activity, mechanisms, and relevant studies.

PropertyValue
Molecular Formula C17H19NO4S2
Molecular Weight 365.47 g/mol
CAS Number 342780-55-6
IUPAC Name This compound

Antimicrobial Activity

Research has indicated that thiazolidinone derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

Antioxidant Properties

The compound has also been studied for its antioxidant capabilities. A study demonstrated that it effectively scavenges free radicals, thereby reducing oxidative stress in cellular models. This property is particularly beneficial in preventing cellular damage associated with chronic diseases.

Anticancer Potential

Significant interest surrounds the anticancer properties of this compound. Preliminary studies indicate that it may induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the activation of caspase pathways and modulation of cell cycle regulators.

Anti-inflammatory Effects

In vivo models have shown that this compound can reduce inflammation markers. It appears to inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy Study
    • Objective: To evaluate the antimicrobial activity against common pathogens.
    • Method: Disk diffusion method was employed.
    • Results: The compound exhibited a zone of inhibition comparable to standard antibiotics, indicating potent antimicrobial effects.
  • Antioxidant Activity Assessment
    • Objective: To assess the free radical scavenging ability.
    • Method: DPPH assay was used to measure antioxidant capacity.
    • Results: The compound showed a significant decrease in DPPH radical concentration, confirming its antioxidant potential.
  • Cytotoxicity Evaluation
    • Objective: To determine the cytotoxic effects on cancer cell lines.
    • Method: MTT assay was performed on MCF-7 and HeLa cells.
    • Results: IC50 values indicated effective cytotoxicity at micromolar concentrations, warranting further exploration into its anticancer mechanisms.

Antimicrobial Mechanism

The antimicrobial action is primarily attributed to the inhibition of bacterial protein synthesis and disruption of cell membrane integrity. The thiazolidinone ring structure plays a crucial role in binding to bacterial enzymes essential for growth.

Antioxidant Mechanism

The antioxidant activity is linked to the ability of the compound to donate electrons and neutralize free radicals. It enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Anticancer Mechanism

The induction of apoptosis is facilitated through mitochondrial pathways, where the compound triggers cytochrome c release and subsequent caspase activation. Additionally, it may modulate signaling pathways involved in tumor progression.

Q & A

Q. Basic Synthesis and Characterization

Q. Q1. What are the optimal synthetic conditions for preparing (Z)-propyl 6-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoate?

A typical protocol involves refluxing a mixture of thiosemicarbazide derivatives (e.g., 3-(4-hydroxyphenyl)thiosemicarbazide), chloroacetic acid, sodium acetate, and 4-methoxybenzaldehyde in DMF/acetic acid (1:2 ratio) for 2–4 hours. Post-reaction, the product is recrystallized from DMF-ethanol or purified via column chromatography (hexane/ethyl acetate) . Solvent optimization (e.g., ethanol vs. DMF) and stoichiometric adjustments (e.g., 1.2–1.5 equiv. of aldehyde) can enhance yields up to 76% .

Q. Q2. Which analytical methods are critical for confirming the compound’s structure and purity?

  • FTIR : Confirm key functional groups (e.g., C=O at ~1691–1734 cm⁻¹, C=S at ~1250 cm⁻¹) .
  • NMR : ¹H NMR (δ 7.2–8.1 ppm for aromatic protons, δ 3.8 ppm for methoxy groups) and ¹³C NMR (δ 170–180 ppm for carbonyl carbons) .
  • HRMS : Validate molecular weight (e.g., C₃₈H₄₇FNO₈SSi, m/z 724.2774) .
  • Elemental analysis : Ensure <1% deviation in C/H/N content .

Q. Intermediate-Level Experimental Design

Q. Q3. How to troubleshoot low yields during synthesis?

Common issues include:

  • Incomplete condensation : Increase reaction time (4–6 hours) or temperature (70–80°C) .
  • Impurities : Use gradient column chromatography (e.g., hexane:ethyl acetate from 3:1 to 1:1) .
  • Z/E isomerization : Monitor reaction under inert atmosphere (N₂/Ar) to suppress oxidative byproducts .

Q. Q4. How to design a stability study for this compound under varying pH conditions?

  • Prepare buffered solutions (pH 1–13) and incubate the compound at 37°C.
  • Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) at 0, 24, and 48 hours.
  • Identify degradation products using LC-MS .

Q. Advanced Mechanistic and Biological Evaluation

Q. Q5. What is the hypothesized structure-activity relationship (SAR) for this compound’s biological activity?

The 4-methoxybenzylidene and thioxothiazolidinone moieties are critical for bioactivity. Analogues with electron-withdrawing groups (e.g., -F, -Cl) on the benzylidene ring show enhanced antibacterial activity, while ester chain length modulates cytotoxicity . Computational docking studies (e.g., AutoDock Vina) can predict binding affinity to targets like bacterial enoyl-ACP reductase .

Q. Q6. How to resolve conflicting spectral data (e.g., unexpected peaks in ¹H NMR)?

  • Impurity analysis : Compare with synthetic intermediates (e.g., unreacted aldehyde or thiosemicarbazide).
  • Dynamic effects : Check for tautomerism in the thiazolidinone ring (e.g., keto-enol equilibrium) using variable-temperature NMR .
  • Crystallography : Single-crystal X-ray diffraction (e.g., P2₁/c space group) provides definitive structural confirmation .

Q. Data Contradiction and Reproducibility

Q. Q7. How to address discrepancies in biological activity between independent studies?

  • Assay standardization : Validate protocols (e.g., MIC testing against S. aureus ATCC 25923) and control compounds (e.g., ciprofloxacin).
  • Solubility factors : Use DMSO concentrations ≤1% to avoid cytotoxicity artifacts .
  • Batch variability : Characterize multiple synthetic batches via HPLC purity (>95%) and elemental analysis .

Q. Q8. What strategies ensure reproducibility in scaled-up synthesis?

  • Controlled reagent addition : Use syringe pumps for slow aldehyde addition to prevent side reactions .
  • In-line monitoring : Employ FTIR or Raman spectroscopy to track reaction progression .
  • Purification consistency : Optimize column parameters (e.g., silica gel mesh size, flow rate) .

Q. Advanced Applications and Derivatives

Q. Q9. How to design derivatives for improved pharmacokinetic properties?

  • Ester hydrolysis : Replace the propyl ester with a methyl or ethyl group to modulate logP and bioavailability .
  • Prodrug strategies : Introduce hydrolyzable groups (e.g., acetylated hydroxyls) for delayed release .

Q. Q10. What computational methods predict the compound’s metabolic pathways?

  • In silico metabolism : Use software like MetaSite to identify cytochrome P450 oxidation sites (e.g., methoxy demethylation).
  • MD simulations : Assess membrane permeability via lipid bilayer models (e.g., GROMACS) .

Properties

IUPAC Name

propyl 6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO4S2/c1-3-13-25-18(22)7-5-4-6-12-21-19(23)17(27-20(21)26)14-15-8-10-16(24-2)11-9-15/h8-11,14H,3-7,12-13H2,1-2H3/b17-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBVVJVCTYPFSLS-VKAVYKQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)CCCCCN1C(=O)C(=CC2=CC=C(C=C2)OC)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC(=O)CCCCCN1C(=O)/C(=C/C2=CC=C(C=C2)OC)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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